molecular formula C10H12ClN3O B2696456 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride CAS No. 1211480-09-9

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride

Cat. No.: B2696456
CAS No.: 1211480-09-9
M. Wt: 225.68
InChI Key: RUEDSXXOWWHHAM-UHFFFAOYSA-N
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Description

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.

Chemical Reactions Analysis

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran (THF), and catalysts such as zinc chloride or p-toluenesulfonic acid . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as metabotropic glutamate receptors. These interactions can modulate various signaling pathways, leading to therapeutic effects in conditions like epilepsy and neurodegenerative diseases . The compound’s structure allows it to form hydrogen bonds and interact with other molecules, influencing its biological activity .

Comparison with Similar Compounds

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride can be compared with other oxadiazole derivatives, such as:

These compounds share similar core structures but differ in their substituents, which can influence their chemical and biological properties.

Properties

IUPAC Name

1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-7(11)10-12-9(13-14-10)8-5-3-2-4-6-8;/h2-7H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEDSXXOWWHHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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